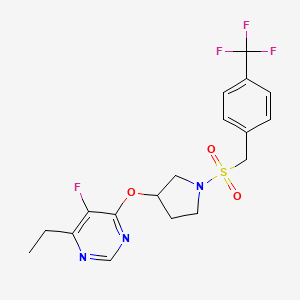

4-乙基-5-氟-6-((1-((4-(三氟甲基)苄基)磺酰基)吡咯烷-3-基)氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

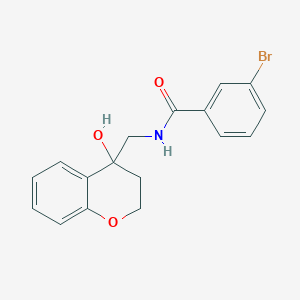

The compound "4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives have been extensively studied for their potential as therapeutic agents, including antioxidant properties and antiulcer activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which were obtained by reacting ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate with various substituted sulfonyl chlorides . Another example is the Biginelli reaction, a three-component cyclocondensation, which was used to synthesize ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . These methods highlight the versatility of pyrimidine synthesis, allowing for the introduction of various functional groups that can modulate the compound's biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their biological activity. For instance, the crystal structure analysis of certain polysubstituted pyridines revealed nearly planar structures stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions can affect the compound's stability and reactivity, which are crucial for its biological function.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as sulfonyl, benzyloxy, and fluorine atoms can lead to interactions with biological targets or other molecules. For example, the antioxidant activity of some pyrimidine derivatives is attributed to their ability to scavenge free radicals, as demonstrated by the DPPH assay . Additionally, the antiulcer properties of certain pyrimidine derivatives are related to their inhibition of H+/K(+)-ATPase, which is a key enzyme in gastric acid secretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like trifluoromethyl groups can increase the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The characterization of these compounds typically involves techniques like IR, NMR, LC/MS, and elemental analysis, which provide detailed information about their structure and purity .

科学研究应用

除草剂应用

4-乙基-5-氟-6-((1-((4-(三氟甲基)苄基)磺酰基)吡咯烷-3-基)氧基)嘧啶及其衍生物已被探索其在农业中作为除草剂的潜在用途。研究表明,由具有特定取代基的三氟甲基嘧啶衍生的磺酰脲在棉花和小麦等作物中显示出选择性除草活性 (Hamprecht, Mayer, Westphalen, & Walter, 1999).

合成化学

该化合物参与各种磺酰基、亚氨基磺酰基、磺酰胺或膦酰基衍生物的合成,这些衍生物在开发新的化学实体中很重要。这涉及 1,3-偶极环加成反应,并且在探索新药和材料方面至关重要 (Markitanov 等人,2016 年).

抗菌和抗真菌剂

该化合物的某些衍生物作为抗菌和抗真菌剂显示出有希望的结果。例如,某些嘧啶衍生物已证明对各种微生物菌株有效,表明它们作为新型抗菌剂的潜力 (Tiwari 等人,2018 年).

抗肿瘤活性

4-乙基-5-氟-6-((1-((4-(三氟甲基)苄基)磺酰基)吡咯烷-3-基)氧基)嘧啶的衍生物已被探索其作为抗肿瘤药物的潜力。对含有 5-氟尿嘧啶和氮芥的磺酰胺衍生物的研究表明,有可能开发出毒性较低的有效抗肿瘤剂 (Huang, Lin, & Huang, 2001).

在合成新药中的作用

该化合物在合成新药分子中起着重要作用。例如,它参与合成新型抗真菌剂,如伏立康唑,展示了该化合物在药物化学中的多功能性 (Butters 等人,2001 年).

疟疾治疗研究

对三氟甲基取代的吡啶和嘧啶类似物的研究突出了诸如 JPC-3210 的化合物,涉及 4-乙基-5-氟-6-((1-((4-(三氟甲基)苄基)磺酰基)吡咯烷-3-基)氧基)嘧啶的衍生物,它们在疟疾治疗和预防中的潜力 (Chavchich 等人,2016 年).

属性

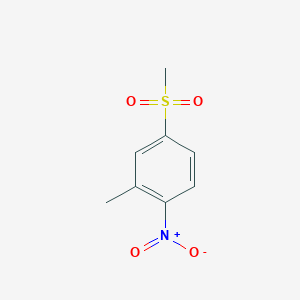

IUPAC Name |

4-ethyl-5-fluoro-6-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N3O3S/c1-2-15-16(19)17(24-11-23-15)28-14-7-8-25(9-14)29(26,27)10-12-3-5-13(6-4-12)18(20,21)22/h3-6,11,14H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUFIWAQPPHMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)